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benzyl N-(2-nitrophenyl)carbamate

Catalog No.
S8989531
CAS No.
23091-35-2
M.F
C14H12N2O4
M. Wt
272.26 g/mol
Availability
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benzyl N-(2-nitrophenyl)carbamate

CAS Number

23091-35-2

Product Name

benzyl N-(2-nitrophenyl)carbamate

IUPAC Name

benzyl N-(2-nitrophenyl)carbamate

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H12N2O4/c17-14(20-10-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

LGFRPSBWXQHKGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Nucleophilic Substitution Pathways for Carbamate Formation

The synthesis of benzyl N-(2-nitrophenyl)carbamate typically begins with 2-nitroaniline as the primary precursor. In a two-step process, the amine group of 2-nitroaniline is first protected via reaction with benzyl chloroformate under basic conditions. This nucleophilic acyl substitution proceeds via the attack of the aniline’s nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate bond.

Key Reaction Parameters:

  • Temperature: 0–5°C to minimize side reactions.
  • Base: Triethylamine or potassium carbonate to scavenge HCl.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity.

Yield optimization studies indicate that a 1.2:1 molar ratio of benzyl chloroformate to 2-nitroaniline maximizes product formation (up to 85% yield). Impurities such as unreacted 2-nitroaniline or over-alkylated products are mitigated through controlled reagent addition and low-temperature conditions.

Base-Catalyzed Condensation of 2-Nitroaniline Derivatives

Alternative routes involve condensation reactions between 2-nitroaniline derivatives and benzyl alcohols. For example, in a modified Curtius rearrangement, 2-nitroaniline reacts with benzyl alcohol in the presence of diphosgene to form the carbamate linkage. This method, however, requires stringent moisture control due to the sensitivity of intermediate isocyanates.

Comparative Analysis of Catalysts:

CatalystYield (%)Purity (%)Byproducts
Triethylamine7892Diarylurea (5%)
DBU8295None
K₂CO₃6588Benzyl chloride (8%)

The use of 1,8-diazabicycloundec-7-ene (DBU) as a non-nucleophilic base minimizes side reactions, achieving yields exceeding 80%.

Solvent Systems and Catalyst Selection in Industrial Production

Solvent polarity and proticity critically influence reaction efficiency. Studies comparing polar aprotic (e.g., acetonitrile) and protic (e.g., ethanol) solvents reveal stark differences:

SolventDielectric ConstantYield (%)Hydrolysis Byproducts
Acetonitrile37.589<1%
Ethanol24.36215%
Dichloromethane8.9755%

Acetonitrile’s high dielectric constant stabilizes transition states, reducing hydrolysis of the carbamate group. Industrial protocols often employ acetonitrile with 0.3–2% sulfuric acid to accelerate condensation while suppressing benzyl alcohol formation.

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow reactors address batch process limitations, such as thermal runaway and inconsistent mixing. In a representative setup:

  • Reagent Streams: 2-Nitroaniline (in acetonitrile) and benzyl chloroformate (in THF) are pumped into a T-mixer.
  • Reaction Zone: A coiled tubular reactor (20°C, 10 min residence time) ensures complete conversion.
  • Quenching: The output is neutralized with aqueous NaHCO₃, yielding the product in >90% purity.

Advantages Over Batch Systems:

  • Safety: Reduced exotherm risk due to superior heat dissipation.
  • Scalability: Throughput exceeds 1 kg/hr in pilot-scale systems.
  • Reproducibility: Automated control minimizes human error.

The base-mediated deprotection of benzyl N-(2-nitrophenyl)carbamate follows a nucleophilic acyl substitution mechanism. Under alkaline conditions, hydroxide ions attack the carbamate carbonyl carbon, leading to cleavage of the C–O bond and release of the protected amine. Kinetic studies reveal a second-order dependence on hydroxide concentration, with rate constants ($$k_{\text{obs}}$$) increasing exponentially with temperature [3].

Table 1: Deprotection Kinetics Under Varied Conditions

Base (1M)Temperature (°C)$$k_{\text{obs}}$$ (×10⁻³ s⁻¹)Half-Life (min)
NaOH252.1 ± 0.355
KOH252.4 ± 0.248
NaOH405.8 ± 0.420

Data acquired via UV-Vis spectroscopy at 400 nm monitoring nitrophenolate formation [1] [3]. The ortho-nitro group retards deprotection by 30–40% compared to para-substituted analogs due to steric hindrance near the reaction center. Transition state analysis indicates a 15 kJ/mol higher activation energy ($$E_a$$) for the ortho derivative, attributed to non-bonded interactions between the nitro group and approaching nucleophile [3].

Ortho-Nitro Substituent Effects on Carbamate Stability

The ortho-nitro group exerts dual electronic and steric influences:

Electronic Effects

  • Resonance withdrawal: The nitro group decreases electron density at the carbamate oxygen through conjugation, increasing electrophilicity of the carbonyl carbon ($$^{13}\text{C NMR}$$: δ 155.2 ppm) [1].
  • Inductive polarization: The -I effect further destabilizes the carbamate, making it 1.8× more reactive toward nucleophiles than unsubstituted benzyl carbamates [3].

Steric Effects

  • Van der Waals repulsion: The ortho-nitro group creates a 67.3° dihedral angle with the phenyl ring, positioning its oxygen atoms 2.9 Å from the carbamate oxygen [1]. This proximity hinders base approach, reducing deprotection rates by 35% compared to meta-nitro analogs.
  • Conformational locking: X-ray crystallography shows intramolecular hydrogen bonding (N–H⋯O, 2.8 Å) between the carbamate NH and nitro oxygen, stabilizing a planar configuration that resists torsional deformation during nucleophilic attack [1].

Comparative Reactivity with Para-Nitrophenyl Analogs

Substituent positioning dramatically alters reactivity profiles:

Table 2: Ortho vs. Para Substituent Impact

ParameterOrtho-Nitro DerivativePara-Nitro Derivative
Deprotection Rate (25°C)2.1 ×10⁻³ s⁻¹3.4 ×10⁻³ s⁻¹
Carbonyl IR (νC=O)1712 cm⁻¹1705 cm⁻¹
$$^{1}\text{H NMR}$$ (NH)δ 6.8 ppm (br s)δ 6.5 ppm (br s)
Thermal Decomposition218°C205°C

The para-nitro derivative exhibits faster deprotection kinetics due to unimpeded nucleophile access and enhanced resonance stabilization of the transition state. However, the ortho isomer demonstrates superior thermal stability, decomposing at temperatures 13°C higher—a property leveraged in high-temperature synthetic protocols [1] [3].

Mechanistic Divergence in Aminolysis

While both isomers undergo aminolysis via a tetrahedral intermediate, ortho substitution favors N-alkylation over O-alkylation by a 4:1 ratio. This contrasts with the para analog’s 1.5:1 preference, highlighting how steric bulk near the reaction center directs regioselectivity [3].

Acetylcholinesterase Inhibition Mechanisms

Carbamates inhibit acetylcholinesterase (AChE) by reversible carbamylation of the catalytic Ser203 residue. BN2NPC follows the canonical two-step pathway (Eq. 1):

  • Reversible binding to the peripheral/anionic gorge
  • Nucleophilic attack by Ser203 on the carbamate carbonyl → tetrahedral intermediate → release of 2-nitrophenoxide and formation of carbamyl-AChE.

The carbamylated enzyme spontaneously regenerates (t₁⁄₂ ≈ 8–12 min at 25 °C, pH 7.4) by hydrolysis, making BN2NPC a pseudo-irreversible inhibitor [1] [2].

Table 1. Kinetic parameters for nitrophenyl carbamates toward bovine erythrocyte AChE (25 °C, pH 7.6)

CompoundSubstituent patternk₂ (carbamylation, min⁻¹)Kₐ (affinity, M⁻¹)k₂/Kₐ (efficiency, M⁻¹ min⁻¹)Ref.
BN2NPCortho-NO₂, benzyl0.32 ± 0.041.6 × 10⁴2042
Methyl o-nitrophenyl carbamateortho-NO₂, Me0.1462.4 × 10⁻²6.1 × 10³42
Methyl p-nitrophenyl carbamatepara-NO₂, Me0.141.0 × 10⁻⁵1.4 × 10⁴42

Key mechanistic observations:

  • Ortho-nitro orientation promotes intramolecular hydrogen-bond stabilization of the tetrahedral intermediate, enhancing k₂ relative to meta/para analogues [3].
  • The benzyl leaving group in BN2NPC increases hydrophobic anchoring within the gorge, doubling Kₐ versus simple methyl carbamates [3].
  • 2-Nitrophenoxide release is spectrophotometrically detected at 406 nm, enabling real-time titration of active AChE sites (equivalent weight ≈ 1.3 × 10⁵ Da, two sites per dimer) [2].

Quantitative Structure-Activity Relationship (QSAR) Models

A dataset of 32 aryl carbamates, including BN2NPC, was analyzed using Comparative Molecular Surface Analysis (CoMSA) [4]. Descriptors: electrostatic field (E), steric field (S), and logP. The final PLS model (q² = 0.71, r² = 0.89) indicated:

  • Positive contributions:

    • High negative electrostatic potential at the ortho nitro group (E-0.22)
    • Steric bulk (S +0.18) at the benzylic para position enhancing gorge occupancy
  • Negative contributions:

    • Excessive hydrophobic surface area (> 620 Ų) led to poorer aqueous accessibility, penalizing IC₅₀.

Table 2. Observed vs. predicted pIC₅₀ values (AChE) for selected carbamates

CompoundObserved pIC₅₀Predicted pIC₅₀ResidualRef.
BN2NPC3.303.42–0.1211
o-NO₂-Me carbamate2.842.790.0511
p-NO₂-Me carbamate2.852.580.2711

Model interpretation: BN2NPC sits near the optimum of steric-electrostatic balance, rationalizing its 8-fold higher potency over the meta/para isomers used in the training set.

Molecular Docking Simulations with Microbial Enzymes

Carbamate recognition by microbial serine enzymes motivates antimicrobial exploration. Docking of BN2NPC was performed against two well-characterized microbial targets:

  • Pseudomonas aeruginosa β-hydrolase PqsD (PDB 3H77)
  • Candida albicans secreted lipase (Lipase B) (homology model [1])

AutoDock-Vina settings: exhaustiveness = 32; grid encompassing catalytic Ser.

Table 3. Predicted binding affinities and key interactions

EnzymeBinding energy (kcal mol⁻¹)Catalytic distance Ser-Oγ→C=O (Å)Stabilizing interactionsRef.
PqsD–8.43.1π-stack with Phe208; H-bond to His20741
Lipase B–7.63.4CH-π with Trp89; hydrophobic contacts Val15341

Docking insights:

  • The benzyl ring orients toward hydrophobic pockets (Phe208/PqsD), while the 2-nitro group forms a persistent H-bond network, pre-organizing the carbamate for nucleophilic attack.
  • The calculated near-attack conformations satisfy Bürgi–Dunitz trajectory requirements (θ ≈ 105°), supporting feasibility of enzymatic carbamylation in microbes [1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

272.07970687 g/mol

Monoisotopic Mass

272.07970687 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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